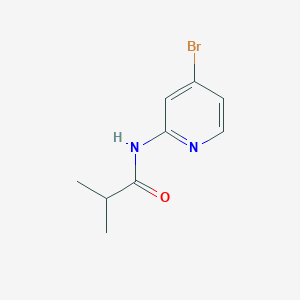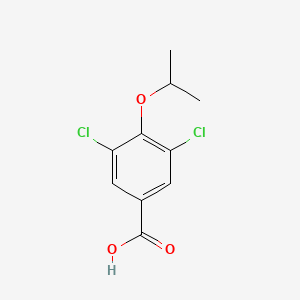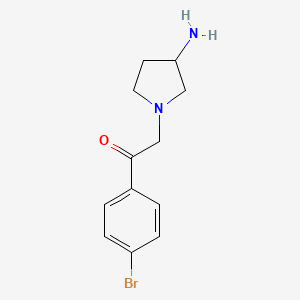
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Descripción general
Descripción
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one, or 2-APB, is an organic compound that has been studied for its biochemical and physiological effects. It is a small molecule that belongs to the pyrrolidine class of compounds and is composed of a nitrogen-containing heterocyclic ring with a brominated phenyl group. 2-APB is used in many scientific research applications, including cell signaling, receptor regulation, and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research on compounds structurally related to "2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one" highlights their utility in synthetic chemistry, serving as intermediates for further chemical transformations. For instance, studies have demonstrated their role in the synthesis of complex heterocyclic compounds. These chemical transformations often involve reactions with various reagents to yield novel compounds with potential applications in materials science and pharmacology (Aghazadeh et al., 2011), (Karousis et al., 2008).
Biological Evaluation
Another key area of application involves the biological evaluation of derivatives for antimicrobial activities. By modifying the chemical structure, researchers can synthesize compounds that exhibit significant antimicrobial properties, addressing the ongoing need for new antimicrobial agents to combat resistant strains of bacteria (Sherekar et al., 2021).
Material Science and Optoelectronics
Compounds with similar frameworks have been explored for their potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices. The synthesis and characterization of these compounds can lead to materials with desirable electronic and photophysical properties, which are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic components (Facchetti et al., 2006).
Advanced Drug Discovery and Development
In drug discovery, derivatives of "2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one" have been synthesized and evaluated for their potential as bioactive molecules. Through various chemical modifications, researchers aim to enhance the pharmacological profiles of these compounds, making them suitable candidates for further development into therapeutic agents. This includes exploring their interactions with biological targets, assessing their efficacy, and determining their safety profiles for potential use in various therapeutic applications (Yu et al., 1992).
Propiedades
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJZGNOEDJWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
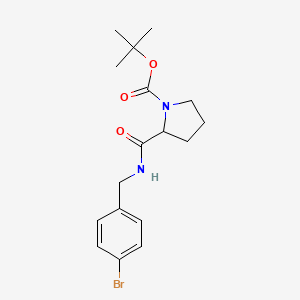
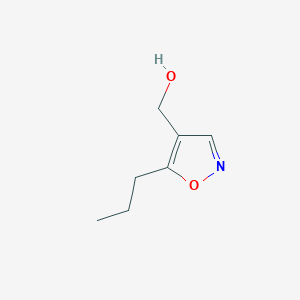
![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)

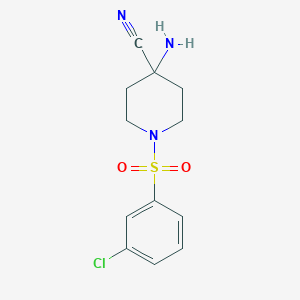
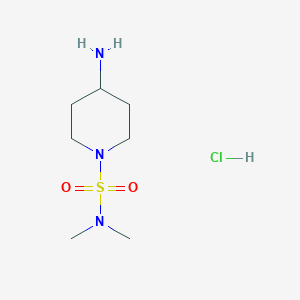
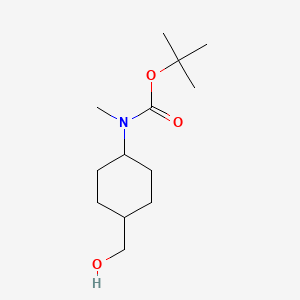

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1468374.png)

